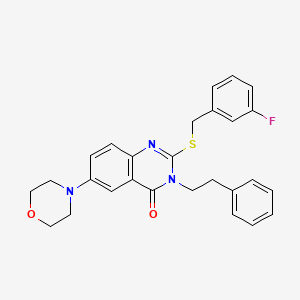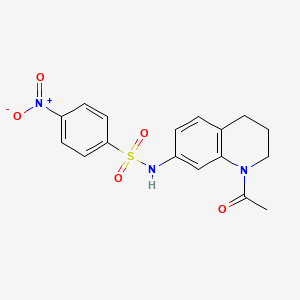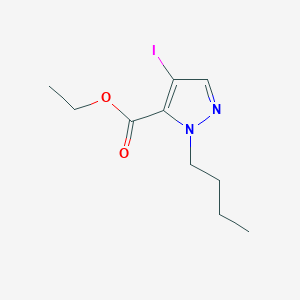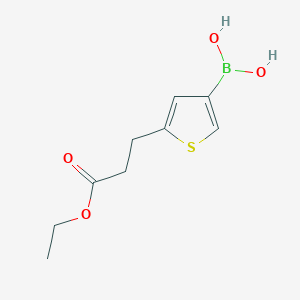
5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid is an organoboron compound with the molecular formula C9H13BO4S and a molecular weight of 228.08 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a boronic acid group and an ethoxy-oxopropyl side chain. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the boronic acid group: The boronic acid group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed coupling reaction between a halogenated thiophene derivative and a boronic acid or boronate ester.
Addition of the ethoxy-oxopropyl side chain: The ethoxy-oxopropyl side chain can be introduced through an alkylation reaction using an appropriate alkylating agent, such as ethyl bromoacetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura cross-coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura cross-coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, solvent (e.g., dichloromethane).
Reduction: Sodium borohydride or lithium aluminum hydride, solvent (e.g., tetrahydrofuran).
Major Products Formed
Suzuki-Miyaura cross-coupling: Biaryl or styrene derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: The compound is used in the development of chemical probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . This mechanism is crucial for the formation of biaryl and styrene derivatives, which are important in various fields of chemistry and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Methoxy-3-oxopropyl)thiophene-3-boronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
5-(3-Ethoxy-3-oxopropyl)furan-3-boronic acid: Similar structure but with a furan ring instead of a thiophene ring.
5-(3-Ethoxy-3-oxopropyl)benzene-3-boronic acid: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
5-(3-Ethoxy-3-oxopropyl)thiophene-3-boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other aromatic rings. This uniqueness makes it particularly valuable in the synthesis of organic electronic materials and biologically active compounds .
Propriétés
IUPAC Name |
[5-(3-ethoxy-3-oxopropyl)thiophen-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-2-14-9(11)4-3-8-5-7(6-15-8)10(12)13/h5-6,12-13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGEFNBXXZWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)CCC(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)
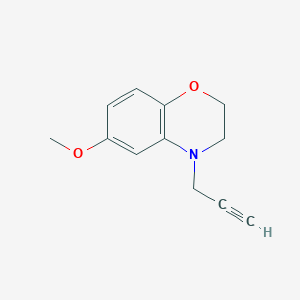
![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)
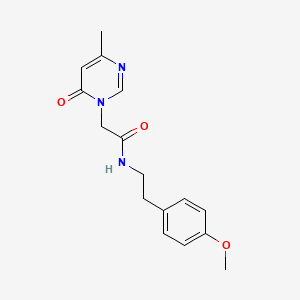
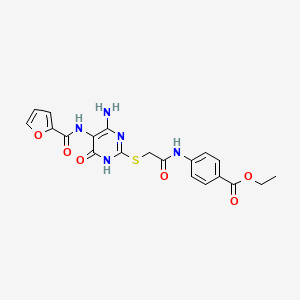
![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)
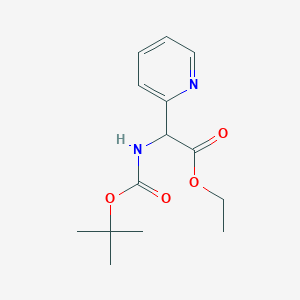
![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)

![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)

